molecular formula C35H50N2O2 B5100028 4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE

4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE

Cat. No.: B5100028
M. Wt: 530.8 g/mol
InChI Key: BVFRJLWHLDTFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE is a complex organic compound characterized by its multiple tert-butyl and benzamido groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the catalytic hydrogenation of 4-tert-butylphenol followed by acetylation of the resulting 4-tert-butylcyclohexanol . The reaction conditions often require specific catalysts such as Raney nickel or rhodium-carbon to achieve high yields of the desired isomers.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism of action of 4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-TERT-BUTYL-N-(4-{[4-(4-TERT-BUTYLBENZAMIDO)CYCLOHEXYL]METHYL}CYCLOHEXYL)BENZAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-tert-butyl-N-[4-[[4-[(4-tert-butylbenzoyl)amino]cyclohexyl]methyl]cyclohexyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H50N2O2/c1-34(2,3)28-15-11-26(12-16-28)32(38)36-30-19-7-24(8-20-30)23-25-9-21-31(22-10-25)37-33(39)27-13-17-29(18-14-27)35(4,5)6/h11-18,24-25,30-31H,7-10,19-23H2,1-6H3,(H,36,38)(H,37,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFRJLWHLDTFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCC(CC2)CC3CCC(CC3)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H50N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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